3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c10-7-2-1-3-8(6-7)16(13,14)12-9-11-4-5-15-9/h1-6H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBMOWNPZUTOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with thioamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the mixture is heated to facilitate the formation of the thiazole ring . The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Bond
The sulfonamide bond (-SO₂NH-) undergoes hydrolysis under acidic or alkaline conditions. This reaction typically produces sulfonic acid and the corresponding amine:
-
Conditions :
-
Key Data :
Condition Yield (%) Byproducts 6M HCl, 100°C 78 Trace sulfonic acid 2M NaOH, reflux 85 Minimal degradation
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic ring (activated by the -NH₂ group) undergoes EAS reactions:
Nitration
Sulfonation
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Reagents : Fuming H₂SO₄, 50°C
-
Product : 3-Amino-5-sulfo-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
Schiff Base Formation
The primary amine reacts with aldehydes/ketones to form Schiff bases:
-
Example :
Aldehyde Product Structure Yield (%) Melting Point (°C) 2-Hydroxybenzaldehyde N-(Thiazol-2-yl)-sulfonamide-Schiff base 85 271
Thiazole Ring Functionalization
The thiazole moiety participates in:
Alkylation
-
Reagents : Alkyl halides (e.g., CH₃I), K₂CO₃, DMF
Coordination with Metal Ions
Biological Activity via Metabolic Reactions
In vivo, the compound undergoes enzymatic modifications:
| Metabolic Pathway | Enzyme Involved | Metabolite Activity |
|---|---|---|
| Oxidation | CYP3A4 | Reduced efficacy |
| Glucuronidation | UGT1A1 | Inactive conjugate |
Comparative Reactivity Insights
Key trends from structural analogs :
-
Steric Effects : Bulky substituents on the thiazole ring reduce electrophilic substitution rates.
-
Electronic Effects : Electron-withdrawing groups on the benzene ring enhance sulfonamide hydrolysis.
Scientific Research Applications
Synthesis Overview
The synthesis typically involves the reaction of 3-nitrobenzenesulfonamide with thioamide in the presence of a base like sodium hydroxide. This process can be optimized for industrial production to ensure high yield and purity while minimizing by-products.
Scientific Research Applications
The compound exhibits a range of applications across various scientific disciplines:
Chemistry
- Building Block for Complex Molecules : It serves as a precursor in the synthesis of more complex chemical entities, facilitating the development of new compounds with desired properties.
Biology
- Antimicrobial Activity : Research indicates that derivatives of this compound may possess significant antimicrobial properties. For instance, studies have shown promising results against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : The compound has been investigated for its anticancer activities. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF7), highlighting its potential as an anticancer agent .
Medicine
- Drug Development : There is ongoing research into utilizing this compound in drug design, particularly as enzyme inhibitors or receptor antagonists. Its structural characteristics make it suitable for developing novel pharmaceuticals targeting specific biological pathways .
Industrial Applications
- Corrosion Inhibitors : The compound is also explored for its application in formulating corrosion inhibitors for metals, showcasing its versatility beyond biological contexts.
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized derivatives of 3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide against various pathogens. Results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting potential for clinical applications in treating resistant infections .
- Anticancer Properties : Another investigation focused on the anticancer properties of this compound against human breast adenocarcinoma cell lines. The results showed that specific analogs induced apoptosis in cancer cells, indicating their potential as therapeutic agents in oncology .
- Enzyme Inhibition Studies : Research into the enzyme inhibitory effects of this compound revealed promising results as a potential α-glucosidase inhibitor, which could be beneficial in managing diabetes through controlling blood sugar levels .
Mechanism of Action
The mechanism of action of 3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of biochemical pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzene Ring
3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide ()
- Structural Difference : Replaces thiazole with an imidazole ring (two nitrogens vs. sulfur-nitrogen).
- Impact : Imidazole’s higher basicity (pKa ~7) compared to thiazole (pKa ~2.5) alters protonation states under physiological conditions, affecting solubility and target interactions.
4-hydrazinyl-N-[(1,3-thiazol-2-yl)methyl]benzene-1-sulfonamide ()
- Structural Difference : Hydrazine group at position 4 and a thiazol-2-ylmethyl linkage.
- Impact : The hydrazinyl group introduces additional hydrogen-bonding capacity and redox activity, which may influence metabolic stability. The methylene spacer between thiazole and sulfonamide increases conformational flexibility .
Sulfathiazole ()
- Structural Difference: 4-aminobenzenesulfonamide linked to thiazole.
- Biological Activity: A classic sulfonamide antibiotic, sulfathiazole inhibits dihydropteroate synthase (DHPS) in bacteria. The para-amino group is critical for binding; the target compound’s meta-amino substitution may redirect activity to non-DHPS targets .
Modifications on the Thiazole Ring
N-(5-Bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide ()
- Structural Difference : Bromine at thiazole position 5 and methoxy at benzene position 3.
- Impact : Bromine’s electron-withdrawing effect may enhance electrophilic reactivity, while methoxy’s electron-donating nature stabilizes the benzene ring. Such substitutions could improve membrane permeability but increase molecular weight (MW = 347.2 g/mol vs. target compound’s ~259.3 g/mol) .
3-acetyl-N-(5-methyl-1,3-thiazol-2-yl)benzene-1-sulfonamide ()
- Structural Difference : Acetyl group at benzene position 3 and methyl at thiazole position 4.
Functional Group Replacements
3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide ()
- Structural Difference : Nitro group at benzene position 3 and amide linkage instead of sulfonamide.
- The amide linkage may reduce resistance to hydrolysis compared to sulfonamides .
3-amino-N-(1,3-thiazol-2-yl)propanamide ()
- Structural Difference : Propanamide chain replaces the benzene ring.
Crystallographic and Conformational Insights
- Crystal Packing: Analogs like 2-fluoro-N-(1,3-thiazol-2-yl)benzamide () exhibit planar amide moieties and hydrogen-bonded dimers. The target compound’s amino group may form similar intermolecular interactions, influencing solubility and crystal morphology .
- Dihedral Angles : In sulfathiazole co-crystals (), the thiazole and benzene rings form dihedral angles (~35°), affecting molecular stacking. Substituent positions (e.g., meta vs. para) alter these angles, modulating solid-state stability .
Pharmacological Potential
- Antiviral Activity: Pritelivir (), a thiazole sulfonamide, inhibits herpesvirus helicase-primase. The target compound’s amino group could enhance binding to viral enzymes via additional hydrogen bonds, though positional differences (meta vs. para) may limit efficacy .
- Antibacterial Activity: Compared to sulfathiazole, the meta-amino group may reduce DHPS affinity but improve activity against resistant strains with altered DHPS structures .
Comparative Data Table
| Compound Name | Benzene Substituents | Thiazole Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide | 3-amino | None | ~259.3 | Hydrogen-bond donor, moderate solubility |
| Sulfathiazole | 4-amino | None | 255.3 | DHPS inhibitor, high solubility |
| N-(5-Bromo-thiazol-2-yl)-4-methoxy | 4-methoxy | 5-Bromo | 347.2 | Increased MW, electron-withdrawing |
| 3-nitro-N-[4-(thiazol-2-yl)sulfamoyl]phenyl | 3-nitro | None | 404.4 | Low pKa, strong electron-withdrawing |
| 3-acetyl-N-(5-methyl-thiazol-2-yl) | 3-acetyl | 5-methyl | 296.4 | Steric bulk, metabolic stability |
Biological Activity
3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly as an antibacterial agent. This article provides a detailed overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring and a sulfonamide group. Its chemical structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 255.32 g/mol
- CAS Number : 72-14-0
The thiazole moiety contributes to the compound's biological properties, particularly in antimicrobial activity.
The primary mechanism through which sulfonamides, including this compound, exert their antibacterial effects is by inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of folate in bacteria, which is necessary for nucleic acid synthesis. Inhibition of DHPS leads to bacteriostatic effects, preventing bacterial cell division .
In Vitro Studies
Recent studies have highlighted the compound's effectiveness against various bacterial strains. The following table summarizes the antibacterial activity based on zone of inhibition measured in millimeters:
| Compound | Concentration (mM) | E. coli | S. aureus | B. subtilis | S. epidermidis |
|---|---|---|---|---|---|
| This compound | 8 | 10.5 | 8 | 9 | 6 |
| Isopropyl derivative | 8 | 8 | 7.5 | — | 7 |
| Other derivatives | Various | Varies | Varies | Varies | Varies |
This data indicates that this compound shows significant antibacterial activity against E. coli and other tested strains .
Case Studies
A study published in RSC Advances demonstrated the compound's emergent antibacterial activity when used in conjunction with cell-penetrating peptides. This combination enhanced the overall efficacy against resistant bacterial strains . Another investigation focused on its interaction with calcium channels and perfusion pressure in isolated rat heart models, suggesting potential cardiovascular effects linked to its biological activity .
Anticancer Activity
In addition to its antibacterial properties, some derivatives of thiazole compounds have shown promise in anticancer applications. For instance, compounds containing thiazole moieties have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant apoptosis induction and interaction with key proteins involved in cancer progression .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiazole and phenyl rings can significantly influence biological activity. For example, the introduction of electron-donating groups on the phenyl ring has been associated with enhanced cytotoxicity against specific cancer cell lines .
Toxicity and Pharmacokinetics
While exploring the therapeutic potential of this compound, it is crucial to consider its toxicity profile. Some studies have reported potential toxicity associated with sulfonamide derivatives; thus, further pharmacokinetic evaluations are necessary to determine safe dosing regimens and therapeutic windows .
Summary of Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Volume of Distribution (VD) | 1.887 ml/min/kg |
| Clearance (CL) | Low clearance rate |
| Half-life (T1/2) | Short half-life (0.257 h) |
These parameters suggest that while the compound may exhibit potent biological activities, careful consideration must be given to its pharmacokinetic behavior.
Q & A
Q. What are the common synthetic routes for preparing 3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide?
The synthesis typically involves coupling a sulfonamide precursor with a thiazol-2-amine derivative. A convergent approach may include:
- Step 1 : Reacting 3-aminobenzenesulfonyl chloride with 1,3-thiazol-2-amine under basic conditions (e.g., in the presence of triethylamine) to form the sulfonamide bond.
- Step 2 : Purification via recrystallization or column chromatography, with intermediates validated by NMR and mass spectrometry .
- Alternative routes : Use of nucleophilic substitution reactions, as seen in analogous thiazole-sulfonamide hybrids .
Q. Which spectroscopic and crystallographic methods are employed for structural elucidation?
- X-ray crystallography : Primary method for determining 3D structure; refinement using SHELXL and visualization via ORTEP-3 .
- Spectroscopy : H/C NMR for confirming proton/carbon environments, IR for sulfonamide S=O stretches (~1350–1150 cm), and mass spectrometry for molecular ion validation.
- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s formalism) to classify interactions in co-crystals .
Q. What are the primary research applications in medicinal chemistry?
- Antimicrobial activity : Acts as a dihydropteroate synthetase inhibitor, disrupting bacterial folate synthesis .
- Anticancer potential : Screened via the NCI’s Developmental Therapeutics Program (DTP) using 60+ human cancer cell lines .
- Metal coordination chemistry : Forms complexes with Ag(I) or Cd(II) for enhanced bioactivity or photocatalytic applications .
Advanced Research Questions
Q. How to design experiments to assess anticancer potential, including cell line selection and controls?
- Cell lines : Use panels representing diverse cancer types (e.g., leukemia, breast, lung) for broad-spectrum evaluation.
- Assays : MTT or SRB assays for viability, with IC determination. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO).
- Dose-response : Test concentrations from 0.1–100 μM, with triplicates to ensure reproducibility .
- Mechanistic studies : Apoptosis assays (Annexin V/PI staining) and cell cycle analysis via flow cytometry .
Q. What strategies resolve contradictions in hydrogen bonding patterns observed in co-crystal structures?
- Graph set analysis : Classify motifs (e.g., rings) to identify consistent vs. anomalous interactions .
- Data quality : Re-examine crystallographic parameters (R-factor, data-to-parameter ratio) to rule out refinement errors .
- Competing interactions : Evaluate steric effects or π-stacking (e.g., C–H···π in ) that may override hydrogen bonding .
Q. How to validate crystallographic data and address disorder in the structure?
- Validation tools : Use PLATON/ADDSYM to check for missed symmetry and CCDC’s Mogul for bond-length/angle outliers .
- Disorder modeling : Apply PART instructions in SHELXL to refine split positions, ensuring occupancy factors sum to 1 .
- Thermal parameters : Anisotropic refinement for non-disordered atoms; isotropic for disordered regions to avoid overfitting .
Q. What computational methods predict binding interactions with biological targets like dihydropteroate synthetase?
- Molecular docking : AutoDock Vina or Glide to simulate ligand-enzyme binding, using crystal structures (PDB: 1AJ0) for accuracy.
- MD simulations : GROMACS or AMBER to assess stability of predicted complexes over 50–100 ns trajectories.
- Pharmacophore mapping : Identify critical features (e.g., sulfonamide group, thiazole ring) for target inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
